molecular formula C6H7Cl2NO2 B14404136 Methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate CAS No. 87383-26-4

Methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate

Cat. No.: B14404136
CAS No.: 87383-26-4
M. Wt: 196.03 g/mol
InChI Key: LOTWDENNAPPEGT-UHFFFAOYSA-N
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Description

Methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a chloro-substituted butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate typically involves the reaction of 4-chlorobuta-2,3-dien-1-ol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the carbamate group.

Reaction Scheme:

4-chlorobuta-2,3-dien-1-ol+methyl chloroformatetriethylaminemethyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate\text{4-chlorobuta-2,3-dien-1-ol} + \text{methyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 4-chlorobuta-2,3-dien-1-ol+methyl chloroformatetriethylamine​methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to

Properties

CAS No.

87383-26-4

Molecular Formula

C6H7Cl2NO2

Molecular Weight

196.03 g/mol

InChI

InChI=1S/C6H7Cl2NO2/c1-11-6(10)9(8)5-3-2-4-7/h3-4H,5H2,1H3

InChI Key

LOTWDENNAPPEGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC=C=CCl)Cl

Origin of Product

United States

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